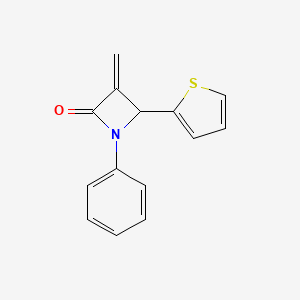
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring. This compound is notable for its unique structure, which includes a thiophene ring, a phenyl group, and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of molecular iodine as a catalyst under microwave irradiation . This method allows for the efficient synthesis of the compound with various substituents at the N-1 and C-4 positions of the azetidinone ring. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activities.
Mecanismo De Acción
The mechanism of action of 3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . This interaction disrupts the synthesis process, leading to antibacterial effects. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one can be compared with other azetidinone derivatives and thiophene-containing compounds:
Similar Compounds: Other azetidinone derivatives, such as 3,3-dimethyl-4-(thiophen-2-yl)azetidin-2-one, share structural similarities but differ in their substituents and biological activities.
Uniqueness: The presence of both a thiophene ring and a methylidene group in this compound makes it unique compared to other azetidinone derivatives. This unique structure contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
189620-98-2 |
|---|---|
Fórmula molecular |
C14H11NOS |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
3-methylidene-1-phenyl-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H11NOS/c1-10-13(12-8-5-9-17-12)15(14(10)16)11-6-3-2-4-7-11/h2-9,13H,1H2 |
Clave InChI |
QNZKIZWQUDDMLR-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(N(C1=O)C2=CC=CC=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


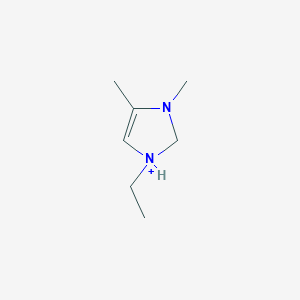
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)
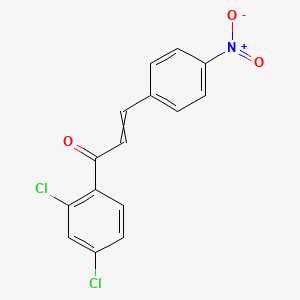

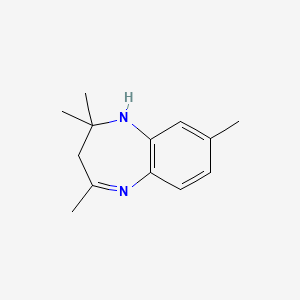

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
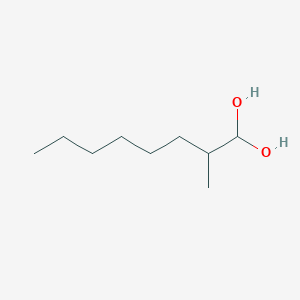

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
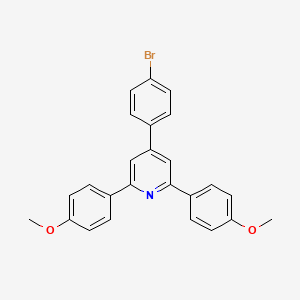
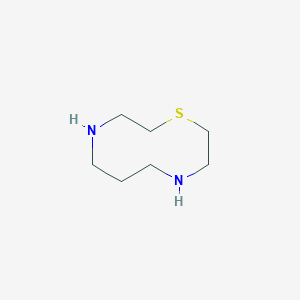
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
